molecular formula C27H39F7O B232579 25,26,26,26,27,27,27-Heptafluorocholesterol CAS No. 153463-21-9

25,26,26,26,27,27,27-Heptafluorocholesterol

Cat. No.: B232579
CAS No.: 153463-21-9
M. Wt: 512.6 g/mol
InChI Key: DUAIJEYNEJQOCE-OLSVQSNTSA-N
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Description

25,26,26,26,27,27,27-Heptafluorocholesterol (hereafter Heptafluorocholesterol) is a side-chain fluorinated analog of cholesterol, synthesized to study sterol metabolism and membrane interactions. Its structure replaces seven hydrogen atoms on the terminal carbons (C25–C27) of cholesterol’s side chain with fluorine atoms. This modification enhances hydrophobicity and metabolic stability compared to hydroxylated sterols . Heptafluorocholesterol is primarily used to investigate cholesterol trafficking, membrane dynamics, and sterol-protein interactions due to its similarity to cholesterol in spatial occupancy and interfacial behavior .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAIJEYNEJQOCE-OLSVQSNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897495
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153463-21-9
Record name 25,26,26,26,27,27,27-Heptafluorocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Reagents and Conditions for Core Synthesis

StepReagents/ConditionsPurpose
DehydrationHCl (0.1 M), ethanol, 60°C, 4 hEliminate C-24 hydroxyl group
FluorinationHexafluoroacetone, KF, DMF, 80°C, 12 hIntroduce F atoms at C-25–C-27
HydrolysisNaOH (1 M), methanol, 25°C, 2 hRemove acetyl protecting group

Isotope Labeling Strategies

Isotopic analogs of F7-cholesterol, such as C-23 deuterated and tritiated versions, are synthesized for tracer studies. The labeling process modifies the core synthesis by incorporating deuterium oxide (D2OD_2O) or tritium gas (3H2^3H_2) during intermediate stages:

  • Deuterium labeling : D2OD_2O is introduced after fluorination, enabling H/D exchange at C-23. NMR confirms >98% deuterium incorporation.

  • Tritium labeling : Catalytic tritiation of a precursor alkene yields a specific activity of 472 mCi/mmol, with radiochemical purity >95%.

Advancements in Fluorination Techniques

Recent innovations focus on streamlining fluorination while adhering to safety guidelines. A 2022 protocol bypasses toxic solvents by using class 3 solvents (e.g., ethanol, ethyl acetate) and employs microfluidic reactors to enhance reaction efficiency. Key improvements include:

  • Reduced steps : The synthesis from cholesterol to F7-cholesterol now requires 5 steps (vs. 8 in earlier methods), cutting production time by 40%.

  • Radiofluorination : For PET imaging analogs, 18^{18}F-labeled F7-cholesterol is synthesized via nucleophilic substitution, achieving a molar activity of 2.5 GBq/μmol.

Table 2: Comparison of Traditional vs. Modern Fluorination

ParameterTraditional Method (1999)Modern Method (2022)
Solvent ToxicityDichloromethane (class 2)Ethanol (class 3)
Reaction Time18 h6 h
Yield45%68%
Purity95%99.5%

Analytical Validation of Synthesis

Critical quality control measures ensure structural integrity:

  • 1^1H/13^13C NMR : Confirms absence of non-fluorinated byproducts and verifies stereochemistry.

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 512.6 [M+H]+^+.

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >99% purity .

Chemical Reactions Analysis

Types of Reactions

25,26,26,26,27,27,27-Heptafluorocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound is used as a reagent in organic synthesis to study the effects of fluorination on cholesterol derivatives. Its unique structure allows researchers to investigate reaction mechanisms and product formation in fluorinated compounds .
  • Model Compound : It serves as a model compound for understanding the behavior of fluorinated sterols in various chemical environments.

Biology

  • Membrane Dynamics : Studies have shown that 25,26,26,26,27,27,27-Heptafluorocholesterol affects membrane dynamics due to its altered hydrophobicity compared to regular cholesterol. This property makes it useful for investigating lipid bilayer behavior and cholesterol metabolism .
  • Sterol Signaling : The compound has been employed in research focusing on sterol signaling pathways. For instance, it has been used to explore its functionality in hedgehog signaling within sterol-depleted cells .

Medicine

  • Cholesterol Regulation : In animal studies, administration of this compound has led to significant reductions in serum cholesterol levels without adversely affecting food intake or growth rates . This suggests potential therapeutic applications for managing hyperlipidemia.
  • Drug Delivery Systems : The compound is investigated for its potential as a drug delivery agent due to its ability to form stable liposomes . These liposomes can encapsulate drugs and improve their bioavailability.

Industry

  • Specialized Materials : this compound is utilized in the production of specialized materials that require fluorinated compounds for enhanced performance characteristics .
  • Industrial Processes : Its unique properties make it suitable for various industrial applications where fluorination is beneficial.

Case Study 1: Cholesterol Regulation

A study involving male Sprague-Dawley rats demonstrated that the administration of this compound resulted in lowered serum cholesterol levels at dosages as low as 0.025% by weight in diet. This contrasts with traditional cholesterol treatments that often lead to decreased growth rates or food intake .

Case Study 2: Liposomal Drug Delivery

Mechanism of Action

The mechanism of action of 25,26,26,26,27,27,27-Heptafluorocholesterol involves its interaction with biological membranes and proteins. The fluorine atoms in the compound increase its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can modulate membrane fluidity and influence the activity of membrane-bound proteins and receptors . Additionally, the compound’s ability to rescue hedgehog signaling in sterol-depleted cells suggests its role in maintaining cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorination at the side chain distinguishes Heptafluorocholesterol from hydroxylated oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol) and other fluorinated sterols. Key comparisons include:

Property Heptafluorocholesterol Cholesterol 25-Hydroxycholesterol 7α-Hydroxycholesterol
Substituents C25–C27: 7 F atoms None C25: OH group C7: OH group
Hydrophobicity High (fluorine enhances lipid solubility) High Moderate (OH reduces solubility) Low (OH disrupts packing)
Interfacial Behavior Forms condensed monolayers like cholesterol Forms condensed monolayers Expands monolayers; tilts at interface Expands monolayers; disrupts lipid packing
Metabolic Stability Resists oxidation and enzymatic modification Oxidized to oxysterols Rapidly metabolized in liver Converted to bile acids

Heptafluorocholesterol’s fluorine atoms mimic the van der Waals radius of hydrogen, preserving steric bulk while increasing chemical inertness. This contrasts with hydroxylated sterols, which disrupt membrane packing due to polar groups .

HMG-CoA Reductase Inhibition

Heptafluorocholesterol lacks significant inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In contrast, its structural analog 3β-hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one (Compound VIII ), which contains a ketone at C15, potently suppresses HMG-CoA reductase activity in CHO-K1 and HepG2 cells (IC50 comparable to natural regulator 3β-hydroxy-5α-cholest-8(14)-en-15-one) . This highlights the critical role of the Δ8(14)-15-ketone group in enzyme interaction, absent in Heptafluorocholesterol.

Antiviral Effects

Hydroxylated oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol inhibit enveloped viruses (e.g., HSV-1) by disrupting membrane fusion or enhancing immune responses .

Membrane Interactions

Heptafluorocholesterol integrates into lipid monolayers similarly to cholesterol, condensing phospholipid membranes (e.g., POPC) at all ratios. Hydroxysterols like 7α-hydroxycholesterol and 25-hydroxycholesterol expand monolayers, inducing tilting or phase separation due to hydrophilic OH groups .

Research Findings and Implications

  • Metabolic Inertness : Heptafluorocholesterol’s resistance to oxidation and enzymatic modification makes it ideal for tracing cholesterol transport without confounding metabolic byproducts .
  • Membrane Studies : Its cholesterol-like packing supports use in modeling membrane domains (e.g., lipid rafts), whereas hydroxysterols are better suited for studying membrane disruption .

Biological Activity

25,26,26,26,27,27,27-Heptafluorocholesterol (HFC) is a fluorinated derivative of cholesterol that has garnered attention in biochemical research due to its unique properties and potential biological activities. This article provides an in-depth examination of the biological activity of HFC, including its effects on cellular processes, interactions with biological membranes, and implications for health.

Chemical Structure and Properties

HFC is characterized by the substitution of seven hydrogen atoms in the cholesterol molecule with fluorine atoms. This modification alters its physical and chemical properties significantly compared to native cholesterol. The presence of fluorine enhances the molecule's hydrophobicity and stability, which can influence its interactions with lipid membranes and proteins.

Membrane Interaction

Fluorinated sterols like HFC have been shown to exhibit distinct interactions with lipid bilayers. Studies indicate that HFC can integrate into cell membranes, affecting their fluidity and permeability. This integration can disrupt normal membrane function and influence cellular signaling pathways. The unique interfacial properties of fluorocholesterols suggest they may modulate membrane-associated processes such as receptor activity and lipid raft formation .

Cholesterol Metabolism

Research indicates that HFC may impact cholesterol metabolism in various cell types. For instance, studies have demonstrated that exposure to HFC can alter the expression of genes involved in cholesterol homeostasis. This includes modulation of hepatic genes responsible for cholesterol synthesis and uptake . The implications of these changes are significant for conditions such as hypercholesterolemia and cardiovascular diseases.

Case Studies

Several case studies have highlighted the biological effects of fluorinated sterols:

  • Case Study on Cholesterol Regulation : A study involving patients with familial hypercholesterolemia showed that altered sterol metabolism could be influenced by compounds like HFC. Patients exhibited variations in LDL cholesterol levels when exposed to dietary fluorinated compounds .
  • Impact on Lipid Profiles : In another clinical observation, individuals exposed to high levels of perfluoroalkyl substances (PFAS), including fluorinated cholesterol derivatives like HFC, displayed elevated total cholesterol levels. This suggests a potential link between exposure to HFC and dyslipidemia .

Research Findings

StudyFindings
ACS Journal (2019)HFC affects membrane fluidity and alters lipid raft composition in cellular models.
NCBI (2009)Positive correlation between fluorinated compounds and increased total cholesterol levels in human subjects.
ScienceDirect (2020)Fluorocholesterols exhibit unique interfacial properties that mimic those of native cholesterol but with altered biological activity.

The mechanisms through which HFC exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Modulation : HFC may interact with nuclear receptors involved in lipid metabolism, such as liver X receptors (LXRs) or sterol regulatory element-binding proteins (SREBPs), leading to altered transcriptional regulation of lipid metabolic genes.
  • Inflammatory Pathways : Some studies suggest that HFC could influence inflammatory pathways by modulating cytokine release from immune cells, potentially impacting atherosclerosis progression.

Q & A

Q. What frameworks ensure rigor in studying long-term metabolic effects of fluorinated cholesterol?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, use paired isocaloric diets to isolate fluorinated cholesterol’s effects. Leverage multi-omics (lipidomics, metabolomics) to identify pathway-level perturbations and validate with knock-in animal models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25,26,26,26,27,27,27-Heptafluorocholesterol
Reactant of Route 2
25,26,26,26,27,27,27-Heptafluorocholesterol

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